6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one
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Overview
Description
6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes a benzofuran and a chromenone moiety. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring, followed by further functionalization to introduce the hydroxy and methoxy groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromen-3-yl 6-O-(carboxylatoacetyl)hexopyranoside
- (6aR,11aR)-9,10-Dimethoxy-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromen-3-yl β-D-glucopyranoside
Uniqueness
6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-1benzofuro[3,2-c]chromen-3-one is unique due to its specific arrangement of functional groups and its fused ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H16O6 |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
6a,11b-dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C16H16O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-3,6-7,14,18-19H,4-5,8H2,1H3 |
InChI Key |
KWUKOIDTQSGINV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(COC4=CC(=O)CCC4(C3O2)O)O |
Origin of Product |
United States |
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